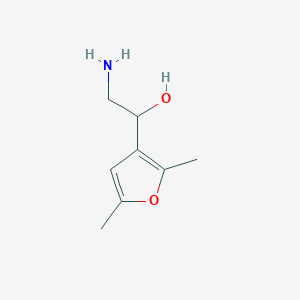

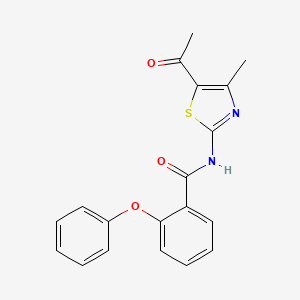

2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol” has been discussed in various studies. For instance, the synthesis of thioxopyrimidines and their condensed analogs, which are structurally similar, has been summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .科学的研究の応用

Renewable Biofuel Production

One significant application of compounds related to 2,5-dimethylfuran, such as 2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol, is in the production of renewable biofuels. The compound 2,5-dimethylfuran has been identified as a potential liquid transportation fuel due to its high energy density, higher boiling point compared to ethanol, and insolubility in water. It can be produced from biomass-derived carbohydrates like fructose, offering a sustainable alternative to fossil fuels and contributing to the reduction of carbon emissions and reliance on petroleum (Román-Leshkov et al., 2007).

Polymer Synthesis

Compounds like this compound serve as initiators in the polymerization process. For example, unprotected aminoalcohols have been utilized as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and high chain-end fidelity. Such developments in polymer chemistry highlight the utility of aminoalcohol initiators in creating advanced materials with specific end-functionalities (Bakkali-Hassani et al., 2018).

Combustion and Emission Characteristics

The derivatives of 2,5-dimethylfuran, including 2-methylfuran and dimethylfuran itself, have been studied for their combustion characteristics and emissions in spark ignition (SI) engines. These studies have shown that these compounds exhibit comparable energy densities to traditional fuels, with 2-methylfuran offering improved knock suppression abilities and higher indicated thermal efficiency. Such research contributes to the understanding of alternative biofuels' performance in automotive applications, potentially leading to more efficient and less polluting transportation solutions (Wang et al., 2013).

Chemical Sensing and Environmental Monitoring

Novel applications in chemical sensing have been developed using derivatives of 2,5-dimethylfuran for the detection of ions and compounds in various media. For instance, dimethylfuran-tethered 2-aminopyridine-3-carbonitriles have been discovered as fluorescent chemosensors for Fe3+ ions and picric acid, highlighting the role of these compounds in environmental monitoring and safety (Shylaja et al., 2020).

特性

IUPAC Name |

2-amino-1-(2,5-dimethylfuran-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUIMWLOUQEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)

![2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2739381.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)

![3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2739387.png)

![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)